3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H22N4O3S3 and its molecular weight is 438.58. The purity is usually 95%.
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Biological Activity
The compound 3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is part of a class of thiadiazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other related compounds.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the azepane sulfonamide group and the prop-2-en-1-ylsulfanyl moiety contribute to its unique chemical properties, potentially enhancing its biological efficacy.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values below 10 µM against breast cancer cells (MCF-7) . The mechanism of action often involves cell cycle arrest and induction of apoptosis.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6b | MCF-7 | <10 | Induction of necrosis |
19 | MCF-7 | <10 | CDK1 inhibition and G2/M arrest |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For example, studies have shown comparable antimicrobial activity to standard antibiotics like ciprofloxacin . The structure-activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can significantly enhance antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. Compounds similar to the one have demonstrated significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.
Study on Anticancer Activity
In a recent study involving a series of new thiadiazole derivatives, compounds were synthesized and evaluated for their antiproliferative effects. Notably, derivatives 6b and 19 were selected for further investigation due to their low IC50 values and high selectivity against cancer cells . These findings suggest that modifications to the thiadiazole structure can yield potent anticancer agents.
Study on Antimicrobial Properties
A comparative study assessed the antimicrobial effects of various thiadiazole derivatives against a range of bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on the thiadiazole scaffold .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S3/c1-2-12-26-18-21-20-17(27-18)19-16(23)14-8-7-9-15(13-14)28(24,25)22-10-5-3-4-6-11-22/h2,7-9,13H,1,3-6,10-12H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZJVAJODPPTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.